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Application Note: Forced Degradation Studies
of Capmatinib

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Capmatinib Hydrochloride

CAS No.: 1865733-40-9

Cat. No.: S9103187

1. Introduction Capmatinib is an oral, potent, and highly selective MET receptor tyrosine kinase inhibitor
approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations
[1] [2]. Forced degradation studies are critical for understanding the intrinsic stability of a drug substance,
identifying potential degradation products, and developing stability-indicating analytical methods. This
application note summarizes the protocol and outcomes for forced degradation of capmatinib under acidic,

basic, and oxidative stress conditions, in accordance with ICH guidelines Q1A(R2) and Q1B.

2. Summary of Degradation Profile Capmatinib demonstrates specific stability profiles under various stress
conditions. The drug is stable under neutral hydrolysis and thermal stress but degrades under acidic, basic,
and photolytic conditions [1]. The following table summarizes the major degradation products identified in a

seminal study.

Degradation Product Stress Condition(s)

Remarks
ID Observed
DP1 Acidic and Basic Hydrolysis Formed under hydrolytic conditions [1].
DP2 Photolytic Structure confirmed by 1H NMR
spectroscopy [1].
DP3 Photolytic Characterized using LC-MS [1].
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3. Experimental Protocol

e 3.1. Materials and Reagents

o Capmatinib (API)

o HPLC-grade methanol, water, acetonitrile
o Hydrochloric Acid (HCI, 5N)

o Sodium Hydroxide (NaOH, 5N)

o Hydrogen Peroxide (H202, 3%)

o Volumetric flasks, pipettes, sonicator

¢ 3.2. Sample Preparation for Stress Studies Prepare a stock solution of capmatinib at a concentration
of 1 mg/mL in methanol. For stress studies, use an target concentration of 100 pg/mL and expose to

the following conditions [1] [3].

| Stress Condition | Detailed Protocol | | :--- | :--- | | Acidic Hydrolysis | Add 2 mL of 5N HCl to 20
mg of API in a 20 mL volumetric flask. Dilute to volume with methanol after 30 minutes at room
temperature. Neutralize with 2 mL of 5N NaOH before analysis [3]. | | Basic Hydrolysis | Add 2 mL of
5N NaOH to 20 mg of API in a 20 mL volumetric flask. Dilute to volume with methanol after 1 hour at
room temperature. Neutralize with 2 mL of 5N HCI before analysis [3]. | | Oxidative Stress | Add 2
mL of 3% H202 to 20 mg of API in a 20 mL volumetric flask. Dilute to volume with methanol and
allow to stand for 24 hours at room temperature [3]. | | Control Selution | Dissolve 20 mg of API in 20

mL of methanol without any stressor [3]. |

¢ 3.3. Recommended Analytical Method A stability-indicating method is essential to separate

capmatinib from its degradation products.

o Instrumentation: UHPLC system coupled with Quadrupole-Time of Flight (Q-TOF) Mass
Spectrometry for degradant characterization [1]. For quantitative analysis, an HPLC-UV system
can be used.

o Chromatographic Conditions (Example for RP-HPLC):

= Column: Enable C18, Kromasil C18, or equivalent (250 mm x 4.6 mm, 5 pum) [3]
= Mobile Phase: Methanol: Water (70:30 % v/v) [3]

= Flow Rate: 1.0 mL/min [3]

= Detection Wavelength: 233 nm [3]

= Column Temperature: 40°C [3]

= Injection Volume: 20 L [3]
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o System Suitability: Capmatinib peak should have a retention time of approximately 3.75-3.88
minutes, with asymmetry factor less than 1.2 and theoretical plates greater than 2000 [3].

The following workflow diagram outlines the key stages of the forced degradation study, from sample

preparation to data interpretation.
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4. Results and Discussion

¢ Degradation Kinetics: Capmatinib undergoes significant degradation under acidic, basic, and
photolytic conditions. It remains stable in neutral hydrolysis and thermal stress [1]. The degradation in
oxidative conditions is moderate [3].

¢ Characterization of Degradants: The three major degradation products (DP1, DP2, DP3) have
been identified and characterized for the first time using high-resolution mass spectrometry (HRMS)
and 1H NMR spectroscopy [1]. This suggests specific molecular vulnerabilities in the capmatinib
structure.

¢ Stability-Indicating Method: The chromatographic conditions described successfully resolve
capmatinib from all its degradation products, confirming the method's stability-indicating capability [1]

[3].

5. Conclusion Forced degradation studies confirm that capmatinib is susceptible to hydrolysis and
photodegradation. The developed RP-HPLC method is validated as stability-indicating and can be used for
the quantitative analysis of capmatinib and the qualitative monitoring of its degradation products in stability
samples. Identifying the structures of DPs is crucial for understanding degradation pathways and ensuring

drug product quality and safety.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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